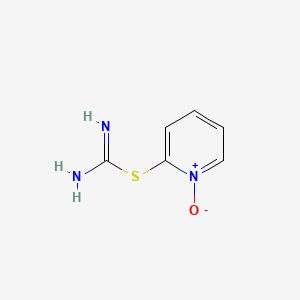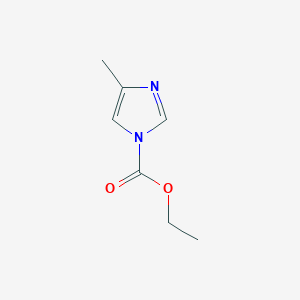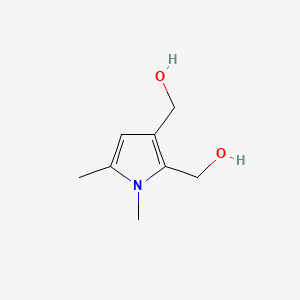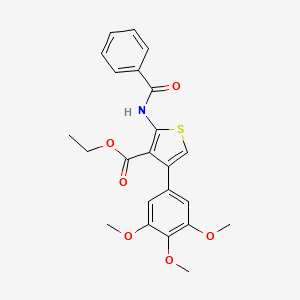
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a benzoylamino group, a trimethoxyphenyl group, and an ethyl ester group attached to the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dihalide, in the presence of sulfur sources like Lawesson’s reagent or elemental sulfur.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced through an amide formation reaction. This involves reacting the thiophene derivative with benzoyl chloride in the presence of a base like triethylamine.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a nucleophilic substitution reaction. This involves reacting the thiophene derivative with a trimethoxyphenyl halide in the presence of a suitable base.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used in the presence of catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Alcohols, amines, or hydrocarbon derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions, protein binding, and cellular uptake mechanisms.
Industry: It can be used in the production of organic semiconductors, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoylamino and trimethoxyphenyl groups can enhance binding affinity and specificity, while the thiophene ring can facilitate electron transfer and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the trimethoxy groups, resulting in different electronic properties and reactivity.
Methyl 2-(benzoylamino)-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting solubility and reactivity.
Ethyl 2-(benzoylamino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: Lacks one methoxy group, leading to different steric and electronic effects.
Uniqueness
This compound is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
54805-43-5 |
|---|---|
Fórmula molecular |
C23H23NO6S |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
ethyl 2-benzamido-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)19-16(15-11-17(27-2)20(29-4)18(12-15)28-3)13-31-22(19)24-21(25)14-9-7-6-8-10-14/h6-13H,5H2,1-4H3,(H,24,25) |
Clave InChI |
LJKAFLVOGFAUQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



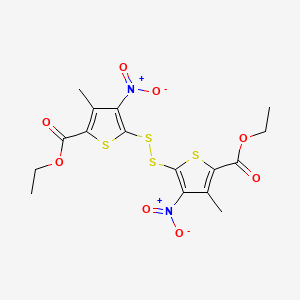


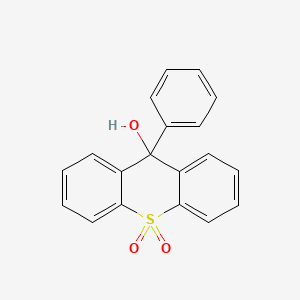


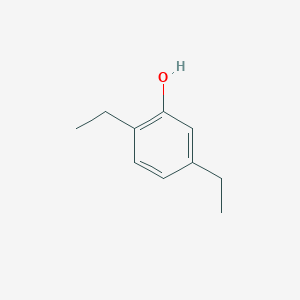
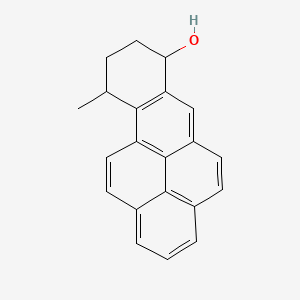
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
